molecular formula C26H29N5O4 B2648103 N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1226454-36-9

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2648103
CAS RN: 1226454-36-9
M. Wt: 475.549
InChI Key: MIGYZZWLJDNIIY-UHFFFAOYSA-N
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Description

The compound “N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Applications in Organic Synthesis and Material Science

  • Oxazoles as Activated Carboxylates : Research highlights oxazoles' utility as masked forms of activated carboxylic acids, facilitating the synthesis of macrolides through oxidation-acylation sequences. This approach has been applied to synthesize compounds like recifeiolide and curvularin, showcasing oxazoles' versatility in constructing complex molecular architectures (Wasserman et al., 1981).

  • Triazole Derivatives and π-Hole Tetrel Bonding : Triazole derivatives exhibit unique π-hole tetrel bonding interactions, influencing molecular assembly and stability. Such interactions are crucial for designing new materials and understanding molecular recognition processes (Ahmed et al., 2020).

Applications in Medicinal Chemistry

  • Synthetic Methodologies for Triazoles : Triazoles are synthesized for their pharmacological potential, with specific methodologies developed for constructing triazole-carboxamide frameworks. These compounds are investigated for various biological activities, providing a foundation for novel therapeutic agents (Kan, 2015).

  • Antimicrobial Activities of Triazole Derivatives : New triazole compounds have been synthesized and tested for antimicrobial activities, revealing some with significant efficacy against bacterial and fungal strains. This research underscores the importance of triazole derivatives in developing new antimicrobials (Bektaş et al., 2007).

  • Anticancer and Anti-Inflammatory Properties : Studies on triazoles and related heterocyclic compounds explore their potential as anticancer and anti-inflammatory agents, with certain derivatives showing promising results in preclinical models. Such findings highlight the therapeutic potential of these chemical frameworks in treating various diseases (Rahmouni et al., 2016).

Future Directions

Future research on this compound could involve determining its synthesis pathway, molecular structure, chemical reactivity, mechanism of action, physical and chemical properties, and safety and hazards. This would require a combination of synthetic organic chemistry, analytical chemistry, and biochemistry techniques .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O4/c1-16-6-9-20(10-7-16)26-28-21(18(3)35-26)15-31-17(2)24(29-30-31)25(32)27-13-12-19-8-11-22(33-4)23(14-19)34-5/h6-11,14H,12-13,15H2,1-5H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGYZZWLJDNIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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